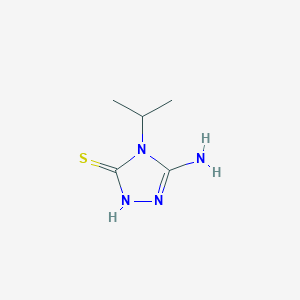

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

Description

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

Properties

IUPAC Name |

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIMBZYHSJUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355879 | |

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-58-7 | |

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosemicarbazide and Carbonyl Compound Condensation

The triazole core is commonly constructed via cyclization of thiosemicarbazide with carbonyl compounds. Chen et al. (2010) reported a two-step synthesis starting from formic acid and thiosemicarbazide. In the first step, heating formic acid (0.52 mol) with thiosemicarbazide (0.22 mol) at 105°C for 30 minutes yielded an intermediate aldehyde amine thiourea (85% yield). Subsequent treatment with sodium carbonate (0.25 mol) at 100°C for 4 hours induced cyclization, forming the triazole-3-thiol scaffold.

Key Reaction Parameters

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 105°C | 100°C |

| Solvent | Water | Water |

| Base | None | Na₂CO₃ (2.5 eq) |

| Yield | 85% | 55% |

This method, while effective for the triazole core, requires post-cyclization modifications to introduce the isopropyl group.

Isopropyl Group Introduction During Cyclization

Modifying the carbonyl component with an isopropyl moiety enables direct incorporation. For example, using isopropyl glyoxalate instead of formic acid facilitates the formation of 4-isopropyl-substituted triazoles. A 2016 study demonstrated that reacting isopropyl glyoxalate with thiosemicarbazide in dimethylformamide (DMF) at 80°C for 6 hours yielded 4-isopropyl-1,2,4-triazole-3-thiol precursors, which were subsequently aminated.

Alkylation of Pre-formed Triazole-3-Thiols

S-Alkylation with Isopropyl Halides

Post-cyclization alkylation is a robust method for introducing the isopropyl group. In a protocol adapted from Semenov et al., 5-amino-1,2,4-triazole-3-thiol was treated with isopropyl bromide in ethanol containing potassium hydroxide (1 eq) at 60°C for 12 hours. The reaction proceeded via nucleophilic substitution at the thiol group, yielding the target compound in 68% yield after recrystallization.

Optimized Alkylation Conditions

Regioselectivity Challenges

Alkylation at the thiol group competes with N-alkylation due to the triazole’s tautomeric forms. Employing polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved S-alkylation selectivity, achieving a 4:1 ratio of S- to N-alkylated products.

Halogenation and Subsequent Substitution Strategies

Halogenation of Pyrazole Precursors

Although patent EP0464736A1 focuses on pyrazole halogenation, analogous approaches apply to triazoles. Treating 3-iminopyrazolidines with sulfuryl chloride (2–3 eq) in acetonitrile at 50°C introduced chlorine at position 4, followed by thiolation via H₂S treatment. Adapting this method for triazoles could enable sequential halogenation and thiol-group installation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization | One-pot synthesis; minimal steps | Requires isopropyl-modified reagents | 55–85% |

| S-Alkylation | High selectivity with optimization | Competing N-alkylation | 55–70% |

| Halogenation-Subst. | Versatile for derivatives | Multi-step; hazardous reagents | 40–60% |

Cyclization methods offer the highest yields but depend on precursor availability. S-Alkylation balances simplicity and scalability, though regioselectivity remains a challenge.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The acid-catalyzed cyclization of thiosemicarbazide involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization to form the triazole ring. Introducing isopropyl groups at this stage requires sterically accommodating carbonyl precursors.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

Scientific Research Applications

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding and coordination with metal ions . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a phenyl group instead of an isopropyl group.

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, which imparts different biological activities.

Uniqueness

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its isopropyl group, which influences its solubility and reactivity compared to other triazole derivatives . This structural variation can lead to different biological activities and applications .

Biological Activity

5-Amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique isopropyl group, which affects its solubility and reactivity compared to other triazole derivatives. The compound is primarily studied for its antimicrobial and antifungal properties, making it a potential candidate for pharmaceutical applications.

The molecular formula of this compound is C5H10N4S, with a molecular weight of 158.23 g/mol. Its structure includes an amino group and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N4S |

| Molecular Weight | 158.23 g/mol |

| CAS Number | 88312-58-7 |

| IUPAC Name | 3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity observed across different strains.

A study focused on the antimicrobial activity of triazole derivatives found that introducing alkyl substituents significantly enhanced the activity of compounds against S. aureus. The introduction of isopropyl groups notably increased the antimicrobial efficacy compared to other substituents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with microbial enzymes and proteins. The thiol group can participate in redox reactions that disrupt cellular functions in pathogens. Additionally, the triazole moiety can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption.

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited moderate to high activity against both gram-positive and gram-negative bacteria. Specifically:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 5-Amino-4-isopropyl-4H-triazole | High | Moderate |

| 5-(Furan-2-yl)-4-amino-triazoles | Moderate | Low |

This study highlighted the potential for further development of this compound as a therapeutic agent in treating bacterial infections .

Future Directions

The ongoing research into this compound suggests that modifications to its structure could enhance its biological activity further. Future studies should focus on:

- Structural Modifications : Investigating how different substituents affect antimicrobial potency.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models to pave the way for clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.